Cas no 156281-31-1 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-buten-1-yl)- structure
156281-31-1 structure
Product Name:4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-buten-1-yl)-
CAS No:156281-31-1
MF:C30H32O6
MW:488.571489334106
CID:220276
PubChem ID:131753032
Update Time:2025-04-19

4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-buten-1-yl)-
    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-butenyl)-(9CI)
    • Kanzonol L
    • 156281-31-1
    • 5,7-Dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-6,8-bis(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one
    • DTXSID601107043
    • CHEBI:193448
    • Inchi: 1S/C30H32O6/c1-16(2)7-9-20-25(32)21(10-8-17(3)4)29-24(26(20)33)27(34)22(15-35-29)18-11-12-23(31)19-13-14-30(5,6)36-28(18)19/h7-8,11-15,31-33H,9-10H2,1-6H3
    • InChI Key: CLXMHBYPZWNJQI-UHFFFAOYSA-N
    • SMILES: O1C2C(=C(C=CC=2C2=COC3C(C/C=C(\C)/C)=C(C(C/C=C(\C)/C)=C(C=3C2=O)O)O)O)C=CC1(C)C

Computed Properties

  • Exact Mass: 488.21996
  • Monoisotopic Mass: 488.21988874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 5
  • Complexity: 951
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 96.2Ų

Experimental Properties

  • PSA: 96.22
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